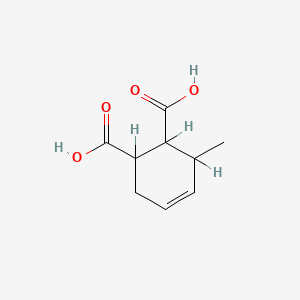

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Description

BenchChem offers high-quality 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960848 | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40469-16-7 | |

| Record name | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a valuable carbocyclic compound with applications in the development of pharmaceuticals and advanced polymers. The primary synthesis pathway, a [4+2] cycloaddition, is detailed, including a thorough examination of the reaction mechanism, stereoselectivity, and regioselectivity. This document provides detailed experimental protocols for both the core Diels-Alder reaction and the subsequent hydrolysis to the target dicarboxylic acid. Furthermore, alternative synthetic strategies are discussed, offering a broader perspective on the synthesis of substituted cyclohexene derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Substituted Cyclohexene Core

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a molecule of significant interest due to its rigid, functionalized six-membered ring structure. This scaffold is a versatile building block in organic synthesis, allowing for a variety of chemical transformations to produce complex molecules. Its derivatives have been explored for their potential as curing agents in epoxy resins and as components in the synthesis of pharmaceuticals.[1] The presence of both a methyl group and two carboxylic acid functionalities on the cyclohexene ring provides specific stereochemical and electronic properties that can be exploited in the design of novel materials and therapeutic agents.

The most direct and atom-economical route to this target molecule is through a two-step process commencing with the Diels-Alder reaction between isoprene and maleic anhydride. This is followed by the hydrolysis of the resulting cyclic anhydride. The Diels-Alder reaction, a cornerstone of modern organic synthesis, allows for the stereospecific formation of the cyclohexene ring in a single, concerted step.[1]

The Primary Synthesis Pathway: A Two-Step Approach

The principal and most widely utilized method for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid involves a sequential Diels-Alder cycloaddition and a subsequent hydrolysis reaction.

Step 1: The Diels-Alder Reaction - Formation of 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride

The initial step is the [4+2] cycloaddition of isoprene (2-methyl-1,3-butadiene), a substituted diene, with maleic anhydride, a reactive dienophile. This reaction is typically performed under thermal conditions, often in a high-boiling solvent such as xylene, to ensure a reasonable reaction rate.[2][3] The product of this reaction is 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride.[4]

Sources

An In-Depth Technical Guide to 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid, represents a versatile molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its rigid cyclohexene core, adorned with two carboxylic acid functionalities and a methyl group, provides a unique three-dimensional architecture. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in research and drug development. Understanding the nuances of this molecule is paramount for its effective utilization as a building block in the creation of complex molecular architectures and novel therapeutic agents.

Molecular Structure and Identification

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is systematically named 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.[1] It is also known by other names such as 3-Methyl-1,2,3,6-tetrahydrophthalic acid and 4-Cyclohexene-1,2-dicarboxylic acid, 3-methyl-.[1] The cis-isomer is a common form of this compound.

Key Identifiers:

-

Molecular Formula: C₉H₁₂O₄[2]

-

Molecular Weight: 184.19 g/mol [1]

-

CAS Number: 40469-16-7 (for the cis-isomer)[2]

-

InChI: InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)[2]

-

SMILES: CC1C=CCC(C1C(=O)O)C(=O)O[1]

Physicochemical Properties

Table 1: Physical and Chemical Properties of cis-3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

| Property | Value (Predicted/Computed) | Source |

| Melting Point (Tfus) | Not available (experimental) | - |

| Boiling Point (Tboil) | Not available (experimental) | - |

| Water Solubility (log10WS) | -1.1 (Predicted) | Cheméo[3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.9 (Predicted) | Cheméo[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The solubility and partition coefficient are predictions and should be experimentally verified for accurate applications. The dicarboxylic acid nature of the molecule suggests it would be soluble in polar organic solvents and aqueous bases.

Synthesis and Purification

The primary route to 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a two-step process involving a Diels-Alder reaction to form the anhydride precursor, followed by hydrolysis.

Step 1: Synthesis of 3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction

The synthesis begins with the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (2-methyl-1,3-butadiene) and maleic anhydride. Isoprene acts as the conjugated diene, and maleic anhydride serves as the dienophile. This reaction is highly efficient and stereospecific, typically yielding the cis-adduct.

Reaction Scheme:

Caption: Diels-Alder reaction of isoprene and maleic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Addition of Diene: Add isoprene (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution. The crystals can be collected by vacuum filtration and washed with a cold non-polar solvent like hexane or petroleum ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis to 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

The synthesized anhydride is then hydrolyzed to the corresponding dicarboxylic acid. This is a straightforward reaction that proceeds readily in the presence of water.

Reaction Scheme:

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Experimental Protocol:

-

Reaction Setup: Place the purified 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride in a round-bottom flask.

-

Hydrolysis: Add an excess of water to the flask and heat the mixture to reflux with stirring. The anhydride will initially be insoluble but will gradually dissolve as it hydrolyzes to the diacid.

-

Isolation and Purification: Continue heating until the solution becomes clear. After cooling to room temperature and then in an ice bath, the dicarboxylic acid will crystallize. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.

Chemical Reactivity and Characterization

The chemical reactivity of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is dominated by its two key functional groups: the carboxylic acids and the carbon-carbon double bond.

Reactions of the Carboxylic Acid Groups:

-

Esterification: The carboxylic acid groups can be readily esterified with alcohols under acidic conditions to form the corresponding diesters.

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields diamides.

-

Reduction: The carboxylic acids can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.

-

Anhydride Formation: The dicarboxylic acid can be converted back to the anhydride by heating, often with a dehydrating agent.

Reactions of the Alkene Group:

-

Hydrogenation: The double bond can be catalytically hydrogenated to yield the corresponding saturated cyclohexane derivative, 3-methylcyclohexane-1,2-dicarboxylic acid.

-

Halogenation: The alkene can undergo addition reactions with halogens such as bromine.

-

Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol with reagents like potassium permanganate.

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid.[2] Key expected absorptions include a broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The NIST database also contains the mass spectrum (electron ionization) for the cis-isomer.[2] The molecular ion peak would be expected at m/z 184.

-

-

¹H NMR: Expected signals would include those for the vinylic protons, the protons adjacent to the carboxylic acid groups, the allylic protons, the methyl group protons, and the carboxylic acid protons (which may be broad and exchange with D₂O).

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, the vinylic carbons, and the various sp³-hybridized carbons in the ring, as well as the methyl carbon.

-

Applications in Research and Drug Development

The rigid, functionalized scaffold of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid makes it an attractive building block in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The cyclohexene ring system is a common motif in many biologically active molecules. The dicarboxylic acid groups provide convenient handles for the introduction of diverse functionalities, allowing for the creation of libraries of compounds for screening against various biological targets. Derivatives of cyclohexene carboxylic acids have been investigated for their potential as antitumor agents.

-

Privileged Structures: The substituted cyclohexene framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. By modifying the substituents on this core, researchers can explore a wide range of chemical space to develop novel therapeutics.

-

Polymer and Materials Science: Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The specific stereochemistry and rigidity of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid could be exploited to create polymers with unique thermal and mechanical properties. Diesters of methylcyclohexane-dicarboxylic acid have been patented for use as plasticizers.

Conclusion

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a valuable and versatile chemical entity with a rich chemistry and significant potential for future applications. Its synthesis via the robust Diels-Alder reaction and subsequent hydrolysis is a well-established and efficient process. The presence of multiple functional groups allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. For researchers and professionals in drug development, this compound offers a promising scaffold for the design and synthesis of novel therapeutic agents. Further exploration of its properties and applications is warranted to fully unlock its potential.

References

-

Cheméo. (n.d.). Chemical Properties of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7). Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

- CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from a course website (the specific URL is not available).

- Jasperse, J. (n.d.). Diels-Alder Reaction. Retrieved from a course website (the specific URL is not available).

- Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.

-

Cheméo. (n.d.). Chemical Properties of cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride (CAS 35438-82-5). Retrieved from [Link]

-

NIST. (n.d.). cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

- Organic Chemistry Lab Video. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.

- Organic Chemistry Lab Video. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

- Gzella, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5853.

-

PubChem. (n.d.). 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid. Retrieved from [Link]

- ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Retrieved from a ResearchGate publication page (the specific URL is not available).

- IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from an institutional repository (the specific URL is not available).

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from an MDPI journal page (the specific URL is not available).

Sources

- 1. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid [webbook.nist.gov]

- 3. cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic data for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in synthetic chemistry, often arising from the Diels-Alder reaction between piperylene (1-methyl-1,3-butadiene) and maleic acid. Mastery of its spectroscopic signature is paramount for researchers in verifying its synthesis and purity. This document is structured to provide not just raw data, but a field-proven perspective on data acquisition and interpretation for professionals in chemical research and drug development.

Core Molecular Profile

Before delving into the spectral data, it is essential to establish the fundamental properties of the target analyte. The structure possesses multiple stereocenters, and while this guide focuses on the general spectroscopic features, the specific stereoisomer (e.g., cis or trans configuration of the carboxylic acid groups) will influence the precise spectral details, particularly in NMR.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| CAS Registry Number | 40469-16-7 (for cis isomer) | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The analysis is predicated on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

-

Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the downfield region, typically δ 10.0 - 12.0 ppm . The acidic nature of these protons and rapid chemical exchange with solvent or trace water leads to the signal broadening and loss of coupling information.

-

Olefinic Protons (-CH=CH-): Two distinct signals are anticipated for the vinyl protons, likely appearing as multiplets in the range of δ 5.5 - 6.0 ppm . Their chemical shift is significantly downfield due to the deshielding effect of the π-electron system.

-

Aliphatic Protons (CH, CH₂, CH₃):

-

The protons on the carbons bearing the carboxylic acids (C1 and C2) will be deshielded and appear as multiplets around δ 2.5 - 3.5 ppm .

-

The proton on the carbon with the methyl group (C3) and the methylene protons (CH₂) will resonate in the δ 1.5 - 2.5 ppm range.

-

The methyl group (-CH₃) protons will appear as a doublet (coupled to the adjacent CH) in the upfield region, typically around δ 1.0 - 1.2 ppm .

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group class.

-

Carbonyl Carbons (-COOH): These are the most deshielded carbons and will appear far downfield, typically in the δ 170 - 180 ppm range.[4]

-

Olefinic Carbons (-C=C-): The two sp² hybridized carbons of the double bond are expected in the δ 120 - 140 ppm region.[4]

-

Aliphatic Carbons (sp³): The remaining five sp³ carbons will resonate in the upfield region, generally between δ 20 - 50 ppm .[4] The carbon attached to the methyl group and those bearing the carboxylic acids will be at the lower end of this range.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of reliable and interpretable NMR data. The choice of solvent is critical; deuterated solvents that can dissolve the dicarboxylic acid without exchanging protons with it are preferred, such as DMSO-d₆ or Methanol-d₄.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is crucial for high resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-13 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 5 seconds is generally a safe starting point for quantitative accuracy).[5]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Workflow for NMR Analysis

Caption: Workflow from sample preparation to final structure elucidation using NMR.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful technique for identifying the presence of specific functional groups. For 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, IR spectroscopy is ideal for confirming the carboxylic acid and alkene moieties.

Interpretation of the IR Spectrum

The IR spectrum is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.

-

C-H Stretch (sp² and sp³):

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band will be present at approximately 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a saturated carboxylic acid.

-

C=C Stretch (Alkene): A medium intensity absorption is expected in the 1640-1660 cm⁻¹ region, confirming the presence of the carbon-carbon double bond.[6]

The NIST gas-phase IR spectrum for the cis isomer confirms these assignments.[1]

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in IR spectroscopy.[8] The principle relies on the fact that KBr is transparent to IR radiation and can be pressed into a transparent disc, holding the finely dispersed sample.[9]

Step-by-Step Methodology:

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade KBr powder together in an agate mortar and pestle.[8][9] The goal is to create a fine, homogenous powder with a particle size smaller than the IR wavelength to minimize light scattering.[9]

-

Die Loading: Transfer the powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

-

Pellet Pressing: Place the die into a hydraulic press. Apply a vacuum to remove trapped air and moisture, which can interfere with the spectrum.[9] Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[9]

-

Pellet Release and Analysis: Carefully release the pressure and extract the die. The resulting pellet should be a thin, transparent, or translucent disc. Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Workflow for IR Analysis (KBr Method)

Sources

- 1. cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid [webbook.nist.gov]

- 2. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. shimadzu.com [shimadzu.com]

- 9. kinteksolution.com [kinteksolution.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

This guide provides a comprehensive technical overview of the stereoisomerism of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances of its stereoisomers, the stereochemical implications of its synthesis via the Diels-Alder reaction, and the analytical methodologies required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's stereochemistry.

Introduction to the Stereochemistry of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a substituted cyclohexene derivative characterized by a complex stereochemical landscape. The presence of multiple chiral centers gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. A thorough understanding of these isomers is paramount for applications in drug design and development, where stereochemistry can dictate efficacy and safety.

The core structure contains three chiral centers, which are the carbon atoms at positions 1, 2, and 3 of the cyclohexene ring. The carbon at position 1 is bonded to a carboxylic acid group, a hydrogen atom, and two different carbon atoms within the ring. Similarly, the carbon at position 2 is bonded to a carboxylic acid group, a hydrogen atom, and two different ring carbons. The carbon at position 3 is bonded to a methyl group, a hydrogen atom, and two different ring carbons.

The theoretical number of stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, with n=3, a maximum of 23 = 8 stereoisomers are possible. These stereoisomers exist as four pairs of enantiomers. Due to the substitution pattern, no meso compounds are possible for this molecule.

Synthesis and Stereochemical Control: The Diels-Alder Reaction

The primary synthetic route to 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring.[1] In this case, the reaction occurs between a substituted 1,3-diene, specifically piperylene (1-methyl-1,3-butadiene), and a dienophile, maleic acid or its anhydride.[2] The stereochemical outcome of this reaction is governed by several key principles, including the endo rule and the facial selectivity of the approach of the dienophile to the diene.

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[3] For example, the use of cis-dienophile (maleic acid) will result in a product where the carboxylic acid groups are cis to each other.

Endo and Exo Selectivity

The Diels-Alder reaction can proceed through two major pathways, leading to either endo or exo products. The endo product is generally favored under kinetic control (lower temperatures), due to secondary orbital interactions that stabilize the transition state.[4][5] The exo product, being sterically less hindered, is the thermodynamically more stable product and may be favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur.[6]

In the context of the reaction between piperylene and maleic anhydride, the anhydride ring can be oriented either towards (endo) or away from (exo) the developing double bond in the cyclohexene ring.

Caption: Diels-Alder reaction pathway showing the formation of kinetic (endo) and thermodynamic (exo) products.

The Stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

As established, there are eight possible stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. These can be grouped into four pairs of enantiomers. The relative stereochemistry of the substituents (methyl and carboxylic acid groups) defines the diastereomeric relationships. We can describe these relationships as cis or trans with respect to the plane of the cyclohexene ring.

The combination of the methyl group's orientation and the relative orientation of the two carboxylic acid groups leads to the different diastereomers. For instance, we can have isomers where the carboxylic acid groups are cis to each other, and the methyl group is either cis or trans to them. Similarly, isomers with trans carboxylic acid groups can have the methyl group in cis or trans positions relative to one of the carboxylic acid groups.

Separation and Purification of Stereoisomers

The separation of the stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a critical step for their individual study and application. A multi-step strategy is typically employed, first separating the diastereomers and then resolving the enantiomeric pairs.

Separation of Diastereomers

Diastereomers have different physical properties, such as solubility, melting point, and boiling point, which can be exploited for their separation.[7]

Protocol 1: Fractional Crystallization

-

Dissolution: Dissolve the mixture of diastereomers in a minimum amount of a suitable hot solvent or solvent mixture. The choice of solvent is critical and may require empirical optimization.

-

Cooling: Slowly cool the solution to allow for the selective crystallization of the least soluble diastereomer. The cooling rate should be controlled to ensure the formation of pure crystals.

-

Isolation: Isolate the crystals by filtration.

-

Purification: The purity of the isolated diastereomer should be assessed by techniques such as NMR spectroscopy or melting point analysis. Further recrystallization steps may be necessary to achieve the desired purity.

-

Recovery of Other Diastereomers: The remaining diastereomers in the mother liquor can be recovered by evaporation of the solvent and further fractional crystallization using different solvent systems or by employing chromatographic techniques.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common method for resolving enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

-

Selection of Resolving Agent: Choose an appropriate chiral base to react with the carboxylic acid groups. Common resolving agents for acids include chiral amines like brucine, strychnine, or synthetic chiral amines.[8]

-

Salt Formation: React the racemic mixture of the dicarboxylic acid with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent. This will form a mixture of two diastereomeric salts.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization, as described in Protocol 1.

-

Liberation of the Enantiomer: After isolating one of the diastereomeric salts, treat it with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor of the fractional crystallization by acidification.

Caption: General workflow for the separation of stereoisomers.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers.[9]

Protocol 3: Chiral HPLC

-

Column Selection: Select a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns are often effective.

-

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers. Additives such as trifluoroacetic acid (TFA) may be required to improve peak shape for acidic analytes.

-

Analysis: Inject the racemic mixture onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The two enantiomers will exhibit different retention times.

-

Preparative Separation: For preparative scale separation, the conditions from the analytical method can be scaled up to isolate larger quantities of each enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

NMR Spectroscopy

1H and 13C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of the molecule.

-

1H NMR: The chemical shifts and coupling constants of the protons on the cyclohexene ring are highly sensitive to their stereochemical environment. For instance, the coupling constants between the protons at C1, C2, and C3 can help determine the relative cis/trans stereochemistry of the substituents. Protons that are cis to each other on a rigid ring system typically exhibit a larger coupling constant than those that are trans. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity of protons and thus deduce the relative stereochemistry.

-

13C NMR: The number of signals in the 13C NMR spectrum can indicate the symmetry of the molecule. Each non-equivalent carbon atom will give a distinct signal. The chemical shifts of the carbon atoms, particularly those bearing the substituents, will also be influenced by the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The dicarboxylic acid will show a characteristic broad O-H stretch from approximately 2500 to 3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1. While IR is less powerful than NMR for differentiating subtle stereochemical differences, variations in hydrogen bonding patterns between different stereoisomers can sometimes lead to slight shifts in the O-H and C=O stretching frequencies.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Note that specific values for each stereoisomer may vary.

| Property | Value | Source |

| Molecular Formula | C9H12O4 | [10] |

| Molecular Weight | 184.19 g/mol | [10] |

| IUPAC Name | 3-methylcyclohex-4-ene-1,2-dicarboxylic acid | [10] |

| CAS Number | 40469-16-7 | [10] |

Conclusion

The stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid present a fascinating and challenging area of study. A comprehensive understanding of their synthesis, separation, and characterization is essential for harnessing their potential in various scientific disciplines, particularly in the development of new therapeutic agents. The methodologies and protocols outlined in this guide provide a robust framework for researchers to navigate the complexities of this stereochemically rich molecule. As a Senior Application Scientist, I emphasize the importance of empirical optimization of the described protocols to suit specific laboratory conditions and research objectives.

References

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

- Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853.

- Sauer, J. (1967). Diels-Alder Reactions: The Reaction Mechanism.

- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

- Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362.

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.

-

PubChem. (n.d.). 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Laurence, C., & Gal, J.-F. (2010).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chiral Technologies. (n.d.). A Guide to Chiral HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Resolution of Enantiomers. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

-

ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. Retrieved from [Link]

-

Scribd. (n.d.). Dield-Alder - Lab Report 1. Retrieved from [Link]

-

News-Medical.net. (2024, March 16). 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a fascinating molecule born from one of the most powerful reactions in organic chemistry. We will delve into the historical context of its discovery, rooted in the groundbreaking work of Diels and Alder, and provide a detailed, practical guide to its synthesis. The guide will further explore the compound's intricate stereochemistry, its physicochemical properties, and its applications, particularly focusing on the utility of its anhydride precursor in polymer chemistry. This document serves as a vital resource for researchers and professionals seeking to understand and utilize this versatile chemical entity.

A Legacy of Nobel Prize-Winning Chemistry: The Discovery of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

The story of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic synthesis. In 1928, German chemists Otto Diels and Kurt Alder published their seminal work on the reaction between a conjugated diene and a substituted alkene (a dienophile) to form a cyclohexene derivative.[1] This elegant and powerful method for forming six-membered rings was so revolutionary that it earned them the Nobel Prize in Chemistry in 1950.[1]

While Diels and Alder's initial publications focused on other dienes, the reaction of isoprene (2-methyl-1,3-butadiene) with maleic anhydride, which yields 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride, is a classic example of this Nobel-winning cycloaddition. The subsequent hydrolysis of this anhydride provides the target diacid. Although a single, definitive publication marking the "first synthesis" of this specific methylated derivative is not readily apparent in early literature, its creation is a direct and logical extension of Diels and Alder's foundational work. The reaction of isoprene with maleic anhydride was undoubtedly explored in the flurry of research that followed their discovery, solidifying the broad applicability of their new synthetic tool.

The significance of this particular derivative lies in the introduction of a methyl group, which not only modifies the physical properties of the resulting molecule but also introduces an additional layer of complexity to its stereochemistry and regiochemistry, providing a rich platform for further chemical exploration.

The Synthetic Pathway: A Step-by-Step Guide to the Diels-Alder Reaction and Subsequent Hydrolysis

The synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a two-step process that begins with the Diels-Alder reaction to form the anhydride, followed by hydrolysis to yield the diacid.

Step 1: The [4+2] Cycloaddition of Isoprene and Maleic Anhydride

This reaction is a concerted, pericyclic reaction where the 4 π-electrons of the diene (isoprene) and the 2 π-electrons of the dienophile (maleic anhydride) rearrange in a cyclic transition state to form two new carbon-carbon sigma bonds.[2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a suitable solvent, such as xylene or toluene.[3]

-

Addition of Diene: Slowly add isoprene to the stirred solution.[3] An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 1-2 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride, will often crystallize out of the solution. If not, cooling the flask in an ice bath can induce crystallization.[3]

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of a cold, non-polar solvent like hexane to remove any unreacted starting materials.[3] The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Solvent: Xylene or toluene are often chosen as solvents due to their relatively high boiling points, which allows the reaction to be carried out at an elevated temperature, thereby increasing the reaction rate. They are also good solvents for both reactants.

-

Reflux: Heating the reaction mixture to reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy barrier, without evaporating the solvent.

-

Crystallization: The product anhydride is typically a solid at room temperature and less soluble in the non-polar solvent than the starting materials, allowing for its isolation and purification by crystallization.

Diagram of the Diels-Alder Reaction Workflow:

Caption: Workflow for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Step 2: Hydrolysis of the Anhydride to the Dicarboxylic Acid

The isolated anhydride is then hydrolyzed to the corresponding dicarboxylic acid by reaction with water.

Experimental Protocol:

-

Hydrolysis: Add the purified 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride to water.

-

Heating: Gently heat the mixture to facilitate the hydrolysis of the anhydride ring.

-

Isolation: Upon cooling, the 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid will crystallize from the aqueous solution.

-

Purification: Collect the crystals by vacuum filtration and dry them thoroughly.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its anhydride.

| Property | 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid | 3-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride |

| Molecular Formula | C₉H₁₂O₄[4] | C₉H₁₀O₃[5] |

| Molecular Weight | 184.19 g/mol [4] | 166.17 g/mol [5] |

| CAS Number | 40469-16-7[4] | 5333-84-6[5] |

| Appearance | White crystalline solid | White crystalline solid |

| 1H NMR Spectroscopy | Complex multiplet signals for the aliphatic and vinylic protons, a singlet for the methyl protons, and a broad singlet for the carboxylic acid protons. | Complex multiplet signals for the aliphatic and vinylic protons and a singlet for the methyl protons. |

| 13C NMR Spectroscopy | Signals corresponding to the methyl, methylene, methine, and quaternary carbons of the cyclohexene ring, as well as the carboxyl carbons. | Signals corresponding to the methyl, methylene, methine, and quaternary carbons of the cyclohexene ring, and the carbonyl carbons of the anhydride. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and C=C stretch for the alkene. | Characteristic symmetric and asymmetric C=O stretches for the anhydride group and a C=C stretch for the alkene. |

The Intricacies of Stereochemistry and Regioselectivity

The Diels-Alder reaction between isoprene and maleic anhydride is a prime example of a stereospecific and regioselective reaction.

Stereochemistry

The reaction is syn-selective, meaning that the dienophile adds to one face of the diene. Since maleic anhydride is a cis-dienophile, the resulting adduct will have the two carboxyl groups on the same side of the cyclohexene ring, leading to the cis-isomer. The stereochemistry of the dienophile is retained in the product.

Furthermore, the approach of the dienophile to the diene can result in two possible diastereomers: the endo and exo products. In the endo product, the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene in the transition state. This orientation is favored due to secondary orbital interactions, making the endo product the major kinetic product.[2]

Regioselectivity

The reaction of an unsymmetrical diene like isoprene with a symmetrical dienophile like maleic anhydride can theoretically lead to two regioisomers, depending on the orientation of the diene. The methyl group of isoprene is an electron-donating group, which influences the electron density of the diene. The reaction generally favors the formation of the "para" product (4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride) over the "meta" product (3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride). However, the product distribution can be influenced by reaction conditions such as temperature and the presence of a Lewis acid catalyst. For the purpose of this guide, we are focusing on the officially named 3-methyl isomer.

Diagram of Stereoisomers:

Caption: The Diels-Alder reaction of isoprene and maleic anhydride yields both endo and exo products.

Applications in Polymer Chemistry and Beyond

While the dicarboxylic acid itself has seen some investigation in the synthesis of novel compounds with potential biological activity, the primary application of this molecule's precursor, 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride (often referred to as Methyltetrahydrophthalic anhydride or MTHPA), is in the field of polymer chemistry.

5.1. Curing Agent for Epoxy Resins:

Methyltetrahydrophthalic anhydride is widely used as a curing agent (hardener) for epoxy resins.[5][6] The anhydride reacts with the epoxy groups and hydroxyl groups of the resin to form a highly cross-linked, three-dimensional network. This process results in a cured epoxy with the following desirable properties:

-

High Thermal Stability: The rigid cross-linked structure imparts excellent resistance to high temperatures.[7]

-

Good Mechanical Properties: The cured resins exhibit high strength and durability.[6]

-

Excellent Electrical Insulation: This makes them ideal for use in electronic components.[6]

-

Chemical Resistance: The cross-linked network is resistant to a wide range of chemicals.[7]

These properties make MTHPA-cured epoxy resins suitable for a variety of applications, including:

-

Electronic Components: Encapsulation of integrated circuits, transformers, and capacitors.[6]

-

Structural Adhesives: Bonding of various materials in the aerospace and automotive industries.

-

Composites: As a matrix material for fiber-reinforced plastics.[6]

5.2. Potential in Drug Development:

The cyclohexene carboxylic acid scaffold is a recurring motif in molecules with interesting biological activities. While direct applications of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid in drug development are not extensively documented, derivatives of cyclohexene carboxylic acids have been investigated for their potential as antitumor and anti-inflammatory agents.[8][9] The presence of multiple functional groups (two carboxylic acids and an alkene) on the 3-methylcyclohex-4-ene-1,2-dicarboxylic acid backbone makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value. Further research in this area could uncover novel pharmacological applications for this versatile compound. A recent study also identified 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid as a volatile compound involved in the feeding behavior of the whitefly Bemisia tabaci, suggesting potential applications in agriculture.[10]

Conclusion

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a direct descendant of the Nobel Prize-winning Diels-Alder reaction, stands as a testament to the enduring power and elegance of this fundamental transformation in organic chemistry. From its historical roots in the pioneering work of Diels and Alder to its modern-day applications as a key component in high-performance polymers, this molecule continues to be of significant interest to the scientific community. This guide has provided a comprehensive overview of its discovery, synthesis, stereochemistry, and applications, offering a valuable resource for researchers and professionals in chemistry and materials science. The continued exploration of this and related structures holds promise for the development of new materials and potentially novel therapeutic agents.

References

-

Maleic anhydride. In: Wikipedia. Accessed January 18, 2026. [Link]

-

MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Broadview Technologies, Inc. Accessed January 18, 2026. [Link]

-

Properties of methyltetrahydrophthalic anhydride‐cured epoxy resin modified with MITU. ResearchGate. Published August 2008. [Link]

-

The Unique Benefits of Anhydride Curing in Epoxy Resins. AZoM. Published March 24, 2025. [Link]

-

Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource. Jiaxing Nanyang Wanshixing Chemical Co., Ltd. Accessed January 18, 2026. [Link]

-

MALEIC ACID ANHYDRIDE. Ataman Kimya. Accessed January 18, 2026. [Link]

-

Methyl tetrahydrophthalic anhydride Epoxy resin curing agent. Accessed January 18, 2026. [Link]

- US Patent 3887527A, Method of producing maleic anhydride modified polyisoprene rubber.

-

A Deeper Understanding of the Diels–Alder Reaction. ANU Open Research. Accessed January 18, 2026. [Link]

-

AN INVESTIGATION OF THE THERMAL STABILITY OF... Accessed January 18, 2026. [Link]

-

Diels–Alder reaction. In: Wikipedia. Accessed January 18, 2026. [Link]

-

Natural Diels–Alderases: Elusive and Irresistable. The Journal of Organic Chemistry. Accessed January 18, 2026. [Link]

-

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. PubChem. Accessed January 18, 2026. [Link]

-

D-Limonene Affects the Feeding Behavior and the Acquisition and Transmission of Tomato Yellow Leaf Curl Virus by Bemisia tabaci. ResearchGate. Published February 2024. [Link]

-

CHEM 263. Published September 20, 2016. [Link]

-

Sample isoprene concentration temporal profiles in reaction with maleic... ResearchGate. Accessed January 18, 2026. [Link]

-

CHEM 263 - Sept 20 2016 Notes. Published September 20, 2016. [Link]

-

Kinetics of Isoprene-Maleic Anhydride Diels- Alder Reaction in Supercritical Carbon Dioxide. Kyushu University. Accessed January 18, 2026. [Link]

-

D-Limonene Affects the Feeding Behavior and the Acquisition and Transmission of Tomato Yellow Leaf Curl Virus by Bemisia tabaci. MDPI. Published February 15, 2024. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Accessed January 18, 2026. [Link]

-

Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1. Chegg.com. Published March 19, 2021. [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. Published January 2013. [Link]

-

Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. ResearchGate. Published August 2005. [Link]

-

3-Methylcyclohex-2-ene-1,2-dicarboxylic acid. PubChem. Accessed January 18, 2026. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 6. broadview-tech.com [broadview-tech.com]

- 7. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a substituted cyclohexene derivative, presents a fascinating case study in stereochemistry and reactivity. Its rigid, cyclic framework, adorned with multiple chiral centers and functional groups, makes it a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds and advanced polymer materials. This guide provides a comprehensive exploration of its molecular architecture, the nuances of its chemical bonding, and the stereochemical intricacies that govern its synthesis and properties. By delving into the fundamental principles that dictate its structure, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this versatile molecule.

Molecular Architecture: A Stereochemical Deep Dive

The systematic IUPAC name for the primary molecule of interest is cis-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid . Its molecular formula is C₉H₁₂O₄, with a molecular weight of approximately 184.19 g/mol .[1] The core of the molecule is a six-membered cyclohexene ring, which imparts a degree of conformational rigidity. The presence of a double bond and three stereocenters gives rise to a rich stereochemical landscape.

The Cyclohexene Ring and its Conformation

The cyclohexene ring in 3-methylcyclohex-4-ene-1,2-dicarboxylic acid adopts a half-chair conformation to minimize steric strain. The double bond between C4 and C5 dictates a planar arrangement of these two carbons and their immediate substituents. The remaining four carbon atoms (C1, C2, C3, and C6) are puckered out of this plane. This conformation is crucial in determining the spatial orientation of the substituents and, consequently, the molecule's overall shape and reactivity.

Stereoisomerism: Navigating a Complex Landscape

The presence of three chiral centers at positions C1, C2, and C3 leads to the possibility of 2³ = 8 stereoisomers. These exist as four pairs of enantiomers. The "cis" designation in the IUPAC name indicates that the two carboxylic acid groups are on the same side of the ring.

The synthesis of this molecule, typically via a Diels-Alder reaction, introduces further stereochemical considerations, namely the formation of endo and exo products. The endo product, where the electron-withdrawing groups of the dienophile are oriented towards the developing diene π-system in the transition state, is often the kinetically favored product.[2][3][4] This preference is attributed to secondary orbital interactions that stabilize the endo transition state.[2][4] However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[5]

The reaction of (E)-1,3-pentadiene (piperylene) with maleic anhydride, a common route to this molecule, is stereospecific. The cis geometry of the dienophile (maleic anhydride) is retained in the product, resulting in the two carboxylic acid groups being cis to each other.[6]

The Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: A Diels-Alder Approach

The most efficient and stereocontrolled method for synthesizing the cyclohexene ring system of the title compound is the [4+2] cycloaddition, or Diels-Alder reaction.[7] This powerful reaction involves the concerted interaction of a conjugated diene with a dienophile.

The Reactants: Piperylene and Maleic Anhydride

In the synthesis of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, the diene is (E)-1,3-pentadiene (piperylene) , and the dienophile is maleic anhydride . Maleic anhydride is an excellent dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the double bond, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7]

Regioselectivity of the Reaction

The reaction between an unsymmetrical diene like piperylene and a symmetrical dienophile like maleic anhydride can theoretically lead to two regioisomers: 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride and 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride. The regioselectivity is governed by both electronic and steric factors. Theoretical studies and experimental evidence suggest that the reaction favors the formation of the "ortho" product, which in this case is the 3-methyl substituted isomer. This preference can be rationalized by considering the frontier molecular orbital (FMO) interactions.

Experimental Protocol: Synthesis of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride

The following protocol outlines a general procedure for the Diels-Alder reaction between piperylene and maleic anhydride, followed by hydrolysis to the dicarboxylic acid.

Materials:

-

Maleic anhydride

-

(E)-1,3-Pentadiene (piperylene)

-

Toluene (or another suitable solvent like xylene)

-

Hydrochloric acid (for hydrolysis)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene.

-

Addition of Diene: Slowly add (E)-1,3-pentadiene to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the anhydride product.

-

Isolation of Anhydride: Collect the crystals by vacuum filtration and wash with cold solvent.

-

Hydrolysis to Dicarboxylic Acid: The isolated anhydride is then hydrolyzed by heating with water or dilute acid to yield cis-3-methyl-4-cyclohexene-1,2-dicarboxylic acid.

-

Purification: The dicarboxylic acid can be purified by recrystallization from a suitable solvent system.

Workflow for the Synthesis of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Acid:

Caption: Diels-Alder synthesis workflow.

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the nature of the chemical bonds within 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information about the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the various protons are indicative of their local electronic environment and spatial relationships.

-

Olefinic Protons: The protons on the double bond (H4 and H5) will appear in the downfield region (typically 5.5-6.0 ppm) and will show coupling to each other and to the adjacent allylic protons.

-

Methine Protons: The protons at the stereocenters (H1, H2, and H3) will have distinct chemical shifts and complex coupling patterns due to their interactions with neighboring protons. The relative stereochemistry can often be deduced from the magnitude of the coupling constants.

-

Methylene Protons: The protons of the CH₂ group at C6 will be diastereotopic and are expected to show distinct signals with geminal and vicinal couplings.

-

Methyl Protons: The methyl group protons at C3 will appear as a doublet in the upfield region, coupled to the H3 proton.

-

Carboxylic Acid Protons: The acidic protons of the two carboxylic acid groups will typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

-

Carbonyl Carbons: The carbons of the carboxylic acid groups will be the most downfield signals (typically >170 ppm).

-

Olefinic Carbons: The carbons of the double bond (C4 and C5) will appear in the range of 120-140 ppm.

-

sp³ Hybridized Carbons: The remaining sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl groups.

-

C=C Stretch: A weaker absorption band around 1640-1680 cm⁻¹ is indicative of the C=C stretching vibration of the cyclohexene ring.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the olefinic protons, while those just below 3000 cm⁻¹ are from the C-H stretching of the sp³ hybridized carbons.

Reactivity and Applications

The bifunctional nature of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, possessing both alkene and dicarboxylic acid moieties, makes it a versatile platform for further chemical transformations and a valuable precursor in various applications.

Reactions of the Carboxylic Acid Groups

-

Esterification: The carboxylic acid groups can be readily esterified by reaction with alcohols in the presence of an acid catalyst to form the corresponding diesters.[8] This modification can alter the solubility and reactivity of the molecule.

-

Amide Formation: Reaction with amines can lead to the formation of amides, which are important functional groups in many biologically active molecules.

-

Reduction: The carboxylic acid groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.

Reactions of the Alkene Group

-

Hydrogenation: The double bond can be catalytically hydrogenated to yield the corresponding saturated cyclohexane derivative, 3-methylcyclohexane-1,2-dicarboxylic acid.[9] This allows for the synthesis of molecules with a saturated cyclic core.

-

Halogenation: The alkene can undergo addition reactions with halogens to form dihalo-substituted cyclohexane derivatives.

-

Epoxidation: Reaction with peroxy acids will form the corresponding epoxide, a versatile intermediate for further functionalization.

Applications

The unique structural features of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid and its derivatives make them attractive for a range of applications:

-

Building Block in Organic Synthesis: Its rigid, stereochemically defined structure makes it an excellent starting material for the synthesis of complex natural products and other target molecules.[10][11]

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides.[12][13][14] The introduction of the cyclohexene ring into the polymer backbone can impart specific thermal and mechanical properties.

-

Drug Development: The cyclohexene scaffold is present in numerous biologically active compounds. This molecule can serve as a precursor for the synthesis of novel drug candidates.

Conclusion

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a molecule of significant interest due to its intricate stereochemistry and synthetic versatility. A thorough understanding of its molecular structure, bonding, and the stereochemical outcomes of its synthesis via the Diels-Alder reaction is paramount for its effective utilization. The spectroscopic techniques discussed provide the necessary tools for its characterization, while its diverse reactivity opens avenues for the creation of a wide array of valuable compounds. For researchers and professionals in drug development and materials science, this molecule represents a powerful and adaptable building block with the potential to contribute to the advancement of these fields.

References

-

ChemTube3D. Diels-Alder - Endo and Exo adducts. Available at: [Link].

-

Chemistry LibreTexts. 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. (2021). Available at: [Link].

-

Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. (2017). Available at: [Link].

-

Diels-Alder Cycloaddition Reaction Lab Handout. Available at: [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. In Introduction to Organic Laboratory Techniques: A Small Scale Approach.

- Google Patents. WO2010148080A2 - Cyclohexane 1,4 carboxylates.

-

Quora. Why is the endo product the major product in a Diels-Alder reaction? (2016). Available at: [Link].

-

Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Available at: [Link].

-

DIELS-ALDER REACTION Lab Handout. Available at: [Link].

-

YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). Available at: [Link].

-

PubChem. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Available at: [Link].

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link].

-

Scribd. Dield-Alder - Lab Report 1. Available at: [Link].

-

Master Organic Chemistry. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Available at: [Link].

-

Royal Society of Chemistry. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. (2018). Available at: [Link].

-

CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Available at: [Link].

- Google Patents. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005).

-

ResearchGate. The Diels‐Alder Reaction with Maleic Anhydride. Available at: [Link].

-

ResearchGate. Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Available at: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].

-

Cheméo. Chemical Properties of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7). Available at: [Link].

-

ResearchGate. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Available at: [Link].

-

PMC. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Available at: [Link].

-

Bartleby. this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR…. Available at: [Link].

-

MDPI. Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Available at: [Link].

-

ResearchGate. Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Available at: [Link].

-

PubMed. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. (2011). Available at: [Link].

- 5 Combin

-

ResearchGate. (R)-Cyclohexenol is a valuable building block in organic synthesis. Available at: [Link].

-

PubChem. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Available at: [Link].

-

NIST. cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride. Available at: [Link].

Sources

- 1. 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. WO2010148080A2 - Cyclohexane 1,4 carboxylates - Google Patents [patents.google.com]

- 9. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Comprehensive Characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: A Multi-Technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive analytical characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (C₉H₁₂O₄, Mol. Wt.: 184.19 g/mol ).[1] As a key intermediate in organic synthesis and potential building block in drug development, rigorous confirmation of its structure, purity, and stability is paramount. This document moves beyond standard procedures to explain the causality behind methodological choices, offering robust, self-validating protocols for spectroscopic, chromatographic, and thermal analysis techniques.

Introduction: The Analytical Imperative

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a molecule of interest due to its functionalized cyclohexene core, a common motif in biologically active compounds.[2] Its characterization is not a trivial task; it involves confirming the molecular structure, identifying and quantifying impurities, determining stereochemistry, and assessing thermal stability. An integrated analytical strategy is essential for ensuring the quality and consistency required in research and development settings. This note details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and thermal analysis methods for a complete analytical profile.

Foundational Structural Elucidation: Spectroscopic Techniques